molecular formula C18H27N3O B12888052 2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol CAS No. 645406-43-5

2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol

Cat. No.: B12888052
CAS No.: 645406-43-5
M. Wt: 301.4 g/mol
InChI Key: ZHZQOZQJNYRBNX-HNNXBMFYSA-N
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Description

2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol is a chiral amino alcohol derivative featuring a quinoline moiety. Structurally, it consists of a pentyl chain with an (S)-configured stereocenter at the 4-position, linked to a quinolin-4-ylamine group and an ethylaminoethanol side chain. This compound is closely related to hydroxychloroquine (HCQ, 2-((4-((7-chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol) but lacks the chlorine substituent at the 7-position of the quinoline ring .

Synthesis: The compound is synthesized via nucleophilic substitution between (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol and 4-chloroquinoline (or quinoline derivatives) under basic conditions, as reported in analogous protocols for HCQ . Key characterization data include:

  • Optical rotation: [α]²⁰D = +95.8 (c=1, EtOH) for the (S)-isomer .

Properties

CAS No.

645406-43-5

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-[ethyl-[(4S)-4-(quinolin-4-ylamino)pentyl]amino]ethanol

InChI

InChI=1S/C18H27N3O/c1-3-21(13-14-22)12-6-7-15(2)20-18-10-11-19-17-9-5-4-8-16(17)18/h4-5,8-11,15,22H,3,6-7,12-14H2,1-2H3,(H,19,20)/t15-/m0/s1

InChI Key

ZHZQOZQJNYRBNX-HNNXBMFYSA-N

Isomeric SMILES

CCN(CCC[C@H](C)NC1=CC=NC2=CC=CC=C21)CCO

Canonical SMILES

CCN(CCCC(C)NC1=CC=NC2=CC=CC=C21)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Alkylation: The quinoline derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amidation: The resulting intermediate undergoes amidation with a suitable amine to form the desired product.

Industrial Production Methods: Industrial production of (S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the amino groups, resulting in the formation of reduced quinoline derivatives or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group or the amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed under basic or neutral conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives or amines.

    Substitution: Substituted quinoline derivatives or amino alcohols.

Scientific Research Applications

Scientific Research Applications

The compound is primarily explored for its potential therapeutic applications and biochemical interactions. Below are the key areas of research:

Medicinal Chemistry

The compound has potential applications in the development of new pharmaceuticals due to its structural features, which allow it to interact with biological targets effectively. It is particularly noted for:

  • Antimicrobial Activity : The quinoline moiety is known to exhibit antimicrobial properties, making this compound a candidate for treating infections caused by resistant strains of bacteria and parasites .

Cancer Research

Research indicates that compounds with similar structures can act as anti-cancer agents. The ability of the quinoline ring to intercalate with DNA suggests that this compound may disrupt cancer cell proliferation by interfering with DNA replication processes .

Enzyme Inhibition

The compound is being studied for its potential as an enzyme inhibitor. By binding to specific enzymes, it may block their activity, which is crucial in various metabolic pathways. This property could be leveraged in designing drugs that target metabolic diseases .

Drug Delivery Systems

Due to its unique chemical structure, the compound can be utilized in drug delivery systems where it may enhance the bioavailability of other therapeutic agents. Its ability to form complexes with other drugs could improve their efficacy and reduce side effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of quinoline-based compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications similar to those present in 2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol can enhance efficacy against resistant strains .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. The mechanism involved was attributed to the disruption of mitochondrial function and subsequent activation of apoptotic pathways .

Mechanism of Action

The mechanism of action of (S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Molecular Formula Substituent (Quinoline Ring) Stereochemistry Optical Rotation ([α]²⁰D) Pharmacological Notes
Target Compound C₁₈H₂₇N₃O H (no Cl) (4S) +95.8 (EtOH) Potential antimalarial/anti-inflammatory activity (inferred)
Hydroxychloroquine (HCQ) C₁₈H₂₆ClN₃O 7-Cl (4R) +52.5 (H₂O) FDA-approved for malaria, lupus, RA
(R)-2-((4-((7-Cl-quinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol C₁₈H₂₆ClN₃O 7-Cl (4R) +81.3 (H₂O) Reduced efficacy vs. (S)-isomer in some studies
Impurity V (HCQ-related) C₂₀H₃₀ClN₄O 7-Cl + extended chain Not specified N/A Altered pharmacokinetics; potential toxicity

Key Observations:

Chlorine Substitution : The absence of the 7-Cl group in the target compound may reduce binding affinity to heme (critical for antimalarial activity) compared to HCQ .

Stereochemistry: The (4S) configuration in the target compound contrasts with the (4R) configuration in HCQ, which is known to influence receptor interactions and metabolic stability .

Impurity Profiles : HCQ-related impurities, such as Impurity V, exhibit extended aliphatic chains, leading to distinct NMR patterns (e.g., differences in aliphatic proton splitting) compared to the target compound .

Physicochemical and Spectroscopic Comparisons

Table 2: NMR Data for Sulfate Salts

Compound ¹³C NMR (δ, ppm, D₂O) Key Features
Target compound sulfate (hypothetical) Not provided in evidence Expected shifts similar to HCQ sulfate but without Cl-related signals
HCQ sulfate (Compound 10) 155.28 (quinoline C4), 142.08, 139.11, 127.13 7-Cl substituent causes distinct aromatic shifts
Impurity V sulfate Aliphatic region: 31.80, 19.91, 18.69 Additional butanol chain alters aliphatic shifts

Key Observations:

  • The 7-Cl substituent in HCQ introduces unique deshielding effects in the quinoline ring (e.g., δ ~155 ppm for C4) .
  • Impurity V’s extended chain results in additional signals at δ 31–19 ppm, absent in the target compound .

Biological Activity

2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol, also known as (S)-2-(ethyl(4-((7-fluoroquinolin-4-yl)amino)pentyl)amino)ethanol, is a synthetic compound featuring a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.

The compound's chemical structure can be summarized as follows:

PropertyValue
CAS Number 645406-42-4
Molecular Formula C18H26FN3O
Molecular Weight 319.4 g/mol
IUPAC Name 2-[ethyl-[(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl]amino]ethanol
InChI Key ULYOVKGJIQUSST-AWEZNQCLSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The quinoline moiety is known for its capability to intercalate with DNA, potentially disrupting its function and inducing cell death. Furthermore, the compound may inhibit various enzymes by binding to their active sites, thereby blocking their activity.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the disruption of cellular processes such as mitosis. For example, studies have shown that compounds with similar structures can lead to the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition, ultimately resulting in cell death .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features suggest that it could inhibit various kinases and phosphatases involved in cancer progression and other diseases. The interaction with these enzymes is critical for developing targeted therapies against specific cancers.

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline-based compounds:

  • KSP Inhibition Study : A study demonstrated that a related quinoline derivative arrested cells in mitosis, leading to significant anticancer effects in vitro and in vivo .
  • Enzyme Targeting : Research indicated that quinoline derivatives could effectively inhibit PI3K signaling pathways, which are crucial in cancer cell survival and proliferation .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds have revealed favorable absorption and distribution characteristics, enhancing their potential for clinical application .

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